molecular formula C14H10BrIN2O B11698294 N'-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B11698294
M. Wt: 429.05 g/mol
InChI Key: WCQKSMMTPKPKSY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms in its structure. This dual halogenation can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrIN2O

Molecular Weight

429.05 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-iodobenzamide

InChI

InChI=1S/C14H10BrIN2O/c15-12-6-4-10(5-7-12)9-17-18-14(19)11-2-1-3-13(16)8-11/h1-9H,(H,18,19)/b17-9+

InChI Key

WCQKSMMTPKPKSY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.